Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate
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Overview
Description
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrroles.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles with different functional groups.
Scientific Research Applications
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Specific pathways and targets are still under investigation, but its unique structure allows for diverse interactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl 1-ethyl-1H-pyrrole-2,3,4-tricarboxylate
- Diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
23893-69-8 |
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Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
trimethyl 1-methylpyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H13NO6/c1-12-5-6(9(13)16-2)7(10(14)17-3)8(12)11(15)18-4/h5H,1-4H3 |
InChI Key |
GUOWTYWLAKKEPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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